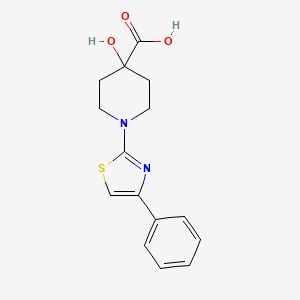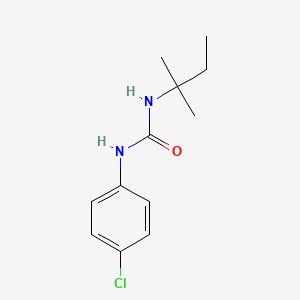
4-hydroxy-1-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-1-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid is a complex organic compound characterized by its thiazole and piperidine rings
準備方法
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Thiazole Formation: The thiazole ring is often synthesized through the reaction of phenylthiourea with chloroacetic acid under acidic conditions.
Piperidine Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the piperidine moiety.
Carboxylic Acid Functionalization: The carboxylic acid group is typically introduced through oxidation reactions, often using reagents like potassium permanganate or chromic acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and efficacy of the final product.
化学反応の分析
Types of Reactions: 4-Hydroxy-1-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or aldehydes, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the thiazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Alcohols, aldehydes, or amines.
Substitution Products: Derivatives with different functional groups on the thiazole or piperidine rings.
科学的研究の応用
4-Hydroxy-1-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.
Medicine: The compound has shown potential as a therapeutic agent, with research exploring its use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
作用機序
The mechanism by which 4-hydroxy-1-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
4-Hydroxy-1-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid is unique due to its specific structural features, including the presence of both thiazole and piperidine rings. Similar compounds include:
Thiazole Derivatives: Other thiazole-based compounds with varying substituents and functional groups.
Piperidine Derivatives: Compounds containing piperidine rings with different substituents.
Hybrid Compounds: Compounds that combine thiazole and piperidine rings in different configurations.
These compounds share some similarities in their chemical properties but differ in their specific applications and biological activities.
特性
IUPAC Name |
4-hydroxy-1-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13(19)15(20)6-8-17(9-7-15)14-16-12(10-21-14)11-4-2-1-3-5-11/h1-5,10,20H,6-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFFNELBERLHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)O)C2=NC(=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-{[2-(4-methylphenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5424790.png)
![3-[({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5424796.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-ethyl-1-methylpiperazine](/img/structure/B5424803.png)
![7-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5424821.png)
![2-[(2-tert-butylphenyl)sulfonyl]-1,3,5-trimethylbenzene](/img/structure/B5424832.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-N'-phenylurea](/img/structure/B5424841.png)
![Ethyl (2Z)-5-[4-(dimethylamino)phenyl]-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B5424848.png)

![2-[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]acetic acid](/img/structure/B5424870.png)
![8-[(4,6-dimethyl-2-pyrimidinyl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5424880.png)
![2-{[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5424883.png)
![4-[(4-cyclohexylpiperazin-1-yl)methyl]-6-methoxy-2H-chromen-2-one](/img/structure/B5424889.png)
![5-(3-fluoro-2-methoxybenzoyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5424893.png)
![4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5424900.png)
